2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester

Übersicht

Beschreibung

2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pinacol boronic esters involves various borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

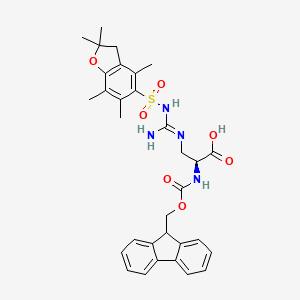

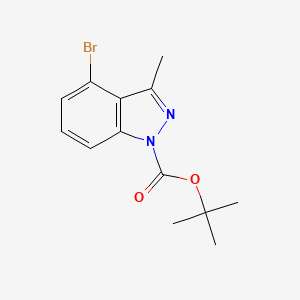

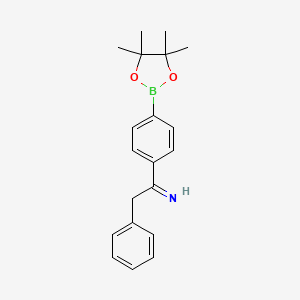

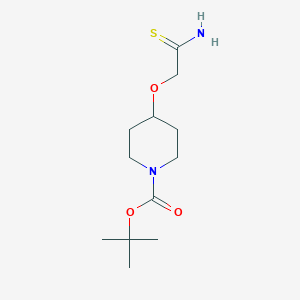

The molecular formula of this compound is C13H19BClNO2. Its molecular weight is 267.56 g/mol.Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . They can also be converted into a broad range of functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis of Optically Active Compounds

Researchers have developed methods for synthesizing optically active compounds using derivatives of phenylboronic acids. For example, Sugiyama et al. (2013) demonstrated the diastereoselective amidoallylation of glyoxylic acid with chiral tert-butanesulfinamide and allylboronic acid pinacol esters, efficiently synthesizing δ,γ-unsaturated amino acids with high diastereoselectivity (Sugiyama, Imai, & Ishii, 2013).

Material Science and Degradation Study

In material science, Song et al. (2013) reported the synthesis of oxidation-responsive poly(amino ester)s containing arylboronic ester and self-immolative motifs. These polymers can degrade in aqueous media via H2O2 oxidation, demonstrating potential for environmental and biomedical applications (Song, Ji, Du, & Li, 2013).

Phosphorescence Properties

Shoji et al. (2017) discovered that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding of phosphorescent organic molecules, suggesting new avenues for research in materials science (Shoji et al., 2017).

Analytical Methodology

Zhong et al. (2012) addressed the analytical challenges posed by the facile hydrolysis of aryl pinacolboronate esters. They developed methods for stabilizing these compounds and accurately assessing their purity, crucial for their application in organic synthesis and pharmaceutical research (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).

Sensor Development

Miho et al. (2021) developed a highly sensitive PET (photo-induced electron transfer)-type fluorescent sensor based on Anthracene-(aminomethyl)phenylboronic acid pinacol ester. This sensor exhibits high sensitivity to changes in environmental conditions, demonstrating potential applications in biological and chemical sensing (Miho, Fumoto, Mise, Imato, Akiyama, Ishida, & Ooyama, 2021).

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action involves its transformation into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of new bonds at stereogenic centres, leading to the creation of a broad array of diverse molecules with high enantioselectivity . These transformations are of considerable interest in synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be tempered by air and moisture sensitivity

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKMGNQLTMYBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136771 | |

| Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-87-7 | |

| Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)